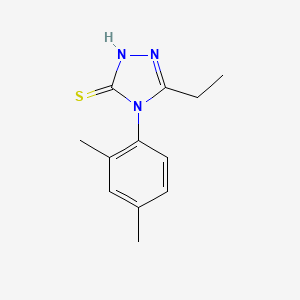![molecular formula C16H15FN2O3S B4667436 N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B4667436.png)
N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide
Descripción general
Descripción
N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It is a promising drug candidate for the treatment of cancer and other diseases.
Mecanismo De Acción
The adenosine A2A receptor is a G protein-coupled receptor that is expressed on immune cells, including T cells and myeloid cells. Activation of this receptor by adenosine leads to the suppression of immune cell activity and the promotion of tumor growth. N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide works by binding to the adenosine A2A receptor and blocking its activity. This leads to the activation of immune cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide has been shown to enhance the activity of immune cells, including T cells and myeloid cells. This leads to the inhibition of tumor growth and the promotion of anti-tumor immunity. N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases, such as autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide is its specificity for the adenosine A2A receptor. This allows for targeted inhibition of this receptor and avoids off-target effects. N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. However, one limitation of N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide is its low solubility, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are several future directions for the study of N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide. One area of research is the development of combination therapies with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the study of N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, there is a need for further optimization of the synthesis method to improve the yield and purity of N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide.
Aplicaciones Científicas De Investigación
N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide can enhance the anti-tumor activity of immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies. N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide works by blocking the adenosine A2A receptor, which is known to suppress the immune system and promote tumor growth. By blocking this receptor, N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide can enhance the activity of immune cells and improve the effectiveness of cancer treatments.
Propiedades
IUPAC Name |
N-[4-(cyclopropylsulfamoyl)-2-fluorophenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-10-13(23(21,22)19-12-6-7-12)8-9-15(14)18-16(20)11-4-2-1-3-5-11/h1-5,8-10,12,19H,6-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPNLIQWUHMUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B4667361.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4667365.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B4667367.png)

![methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate](/img/structure/B4667392.png)
![2,4-dichloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4667395.png)
![methyl 5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4667396.png)
![6-cyclopropyl-8-(difluoromethyl)-2-(ethylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4667404.png)
![2,6-dichloro-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B4667405.png)
![1-(4-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4667410.png)
![1-(4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}phenyl)-2-pyrrolidinone](/img/structure/B4667424.png)
![N-[2-methyl-3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4667433.png)
![methyl 5-ethyl-2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4667438.png)
![N-[2-(3-methylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4667447.png)